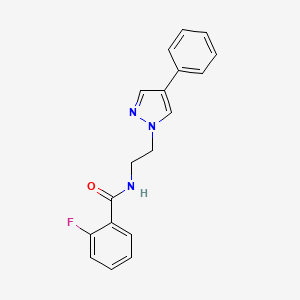

2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

描述

属性

IUPAC Name |

2-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c19-17-9-5-4-8-16(17)18(23)20-10-11-22-13-15(12-21-22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOSMBYTRMGHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the ethyl linker, and finally, the introduction of the benzamide moiety with a fluorine substitution. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that 2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A detailed investigation revealed that the compound effectively targets specific kinases involved in cancer progression, demonstrating its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. The pyrazole moiety is known for its ability to modulate inflammatory pathways. Experimental data suggest that this compound can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include:

- Synthesis of the Pyrazole Ring : The pyrazole can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

- Fluorination : The introduction of the fluorine atom may be achieved through electrophilic fluorination methods using reagents such as Selectfluor.

- Formation of the Benzamide : The final step involves coupling the synthesized pyrazole with an appropriate benzoyl chloride or derivative to form the benzamide structure.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters reported on a series of pyrazole derivatives, including this compound, demonstrating potent inhibition against several cancer cell lines. The research highlighted the compound's ability to induce apoptosis in breast cancer cells by activating caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

Another research article explored the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced joint swelling and inhibited the expression of inflammatory markers such as TNF-alpha and IL-6 .

作用机制

The mechanism of action of 2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogues

The compound’s structural and functional distinctions from similar benzamide derivatives are analyzed below, focusing on substituent effects, synthetic yields, and physical properties.

Key Observations

Substituent Effects on Yield: Electron-donating groups (e.g., 3,4-dimethoxy in Rip-B) correlate with higher yields (80%) compared to electron-withdrawing or bulky substituents (e.g., pyridin-2-yl in CCG258205: 24%) .

Fluorination Impact: Fluorine at the benzamide’s ortho position (target compound) likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like Rip-B . In CCG258205–CCG258207, fluorination at the benzamide’s meta position improves kinase inhibitory potency, suggesting positional fluorine effects on bioactivity .

Heterocyclic Linkers: Pyrazole (target compound) vs. pyridazine (e.g., 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide ): Pyridazine’s additional nitrogen may enhance solubility but reduce cell permeability.

Table 2: Physicochemical Properties

Key Observations

- The target compound’s lower molecular weight (~351 Da) and fewer rotatable bonds (5) suggest favorable pharmacokinetic profiles compared to bulkier analogues like Example 53 (~589 Da) .

- Increased hydrogen bond acceptors in CCG258207 (7 vs. 4 in the target compound) may improve target binding but reduce blood-brain barrier penetration .

生物活性

2-Fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, synthesizing findings from recent studies and providing detailed insights into its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 325.35 g/mol. The presence of the fluorine atom and the pyrazole moiety contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. In vitro assays have shown that derivatives of pyrazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. Notably:

- MCF7 (Breast Cancer) : The compound demonstrated a growth inhibition concentration (GI50) of 3.79 µM, indicating potent activity against breast cancer cells .

- NCI-H460 (Lung Cancer) : It exhibited an IC50 value of 42.30 µM, suggesting moderate efficacy in lung cancer models .

- SF-268 (Brain Cancer) : The compound's effectiveness was also noted in SF-268 cells with a GI50 value of 12.50 µM .

The mechanism by which this compound exerts its effects may involve several pathways:

- Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases involved in cell proliferation and survival, such as Aurora A kinase, which is crucial for mitotic progression .

- Induction of Apoptosis : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Anti-inflammatory Effects : Some studies suggest that this compound may also possess anti-inflammatory properties, making it a dual-action agent in treating both cancer and inflammatory conditions .

Comparative Efficacy

To provide a clearer picture of the biological activity of this compound compared to other pyrazole derivatives, the following table summarizes key findings:

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Apoptosis induction |

| NCI-H460 | 42.30 | Kinase inhibition | |

| SF-268 | 12.50 | Apoptosis induction | |

| Pyrazole Derivative A | HepG2 | 0.01 | CDK inhibition |

| Pyrazole Derivative B | A549 | 0.39 | Autophagy induction |

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives:

- Study on MCF7 Cells : A study reported that compounds similar to this compound showed significant cytotoxicity with IC50 values less than 5 µM, indicating high potency against breast cancer cells .

- Aurora Kinase Inhibition : Research demonstrated that certain pyrazole derivatives effectively inhibited Aurora A kinase with IC50 values as low as 0.067 µM, showcasing their potential as targeted cancer therapies .

- Dual Activity Against Inflammation : In veterinary applications, pyrazole derivatives have been utilized for their anti-inflammatory properties, suggesting that compounds like this compound may also be beneficial beyond oncology .

常见问题

Q. What is the standard multi-step synthesis protocol for 2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide?

- Methodological Answer : The synthesis involves sequential reactions:

Amide coupling : React 2-fluorobenzoic acid with ethylenediamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the benzamide core .

Pyrazole introduction : Condense the intermediate with 4-phenyl-1H-pyrazole via nucleophilic substitution, often using a base like K₂CO₃ in DMF at 80–100°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final product.

Key reagents: Hydrazones, benzamides, and coupling agents .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F): Validates aromatic proton environments, fluorine substitution, and amide linkages .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 364.15) .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- HPLC : Assesses purity (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target effects from off-target interactions .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing fluorine with Cl or OCH₃) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference pharmacological data with databases like ChEMBL or PubChem to identify assay-specific biases .

Q. What strategies optimize synthetic yield while maintaining purity in large-scale synthesis?

- Methodological Answer :

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for amide coupling to enhance reaction rates .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling steps to reduce byproducts .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at maximum conversion .

Q. How can crystallography techniques (e.g., SHELX) elucidate this compound’s binding mode?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., CHCl₃/hexane) and refine structures using SHELXL .

- Electron density maps : Identify fluorine’s positional disorder and hydrogen-bonding interactions (e.g., amide-NH⋯O=C) .

- Thermal ellipsoids : Analyze conformational flexibility of the pyrazole-ethyl linker .

Q. What computational approaches predict off-target interactions for this compound?

- Methodological Answer :

- Proteome-wide docking : Use AutoDock Vina or Schrödinger Glide to screen against human kinome or GPCR libraries .

- Machine learning : Train models on Tox21 datasets to flag potential cytotoxicity or hERG channel inhibition .

- MD simulations : Simulate binding stability (50–100 ns trajectories) to prioritize high-affinity targets .

Data Contradiction & Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic (PK) profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify metabolic instability .

- Metabolite identification : Use LC-MS/MS to detect hepatic oxidation (e.g., CYP3A4-mediated N-dealkylation) .

- Tissue distribution studies : Quantify compound levels in target organs via radiolabeling (¹⁴C or ³H) .

Structural-Activity Relationship (SAR) Exploration

Q. Which substituent modifications enhance target selectivity in pyrazole-benzamide analogs?

- Methodological Answer :

- Fluorine positional scanning : Compare 2-fluoro vs. 3-fluoro isomers to optimize π-stacking with hydrophobic enzyme pockets .

- Linker optimization : Replace ethyl with propyl or cyclopropyl groups to reduce conformational entropy .

- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to boost binding affinity .

Troubleshooting & Best Practices

Q. How can researchers mitigate solubility issues during biological assays?

- Methodological Answer :

Q. What validation steps ensure reproducibility in enzyme inhibition assays?

- Methodological Answer :

- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark IC₅₀ values .

- Inter-assay normalization : Use Z’-factor (>0.5) to validate plate-to-plate consistency .

- Blinded replicates : Perform triplicate runs by independent researchers to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。